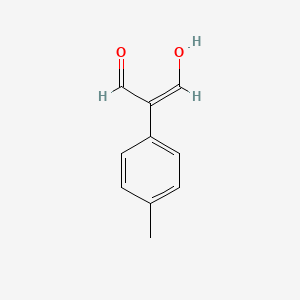
(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. The first paper describes the synthesis and characterization of "(2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one," which shares the 4-methylphenyl group and the enone moiety with the compound of interest . The second paper discusses the enantiospecific synthesis of a complex olefin that includes a 4-methoxyphenyl group and explores the chirality of the synthesized compounds . These studies provide insights into the synthesis and properties of compounds with similar structural features to "this compound."
Synthesis Analysis
The synthesis of the related compound in the first paper involves a condensation reaction between benzoylacetone and p-methylaniline . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions that introduce the hydroxy group at the desired position. The second paper outlines an original method for preparing enantiomerically pure olefins, which could inform the synthesis of enantiomerically pure forms of "this compound" if chirality is a consideration .
Molecular Structure Analysis
The molecular structure of the compound from the first paper was determined using various techniques, including 1H NMR, 13C NMR, IR, mass spectrometry, elemental analysis, TGA/DSC, and single-crystal X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of "this compound." The crystal structure of the compound in the first paper was found to be orthorhombic, and the molecules were arranged in layers with intramolecular hydrogen bonds . Such structural information is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "this compound," they do provide insights into the reactivity of structurally similar compounds. The presence of an enone moiety, as seen in the compound from the first paper, suggests potential reactivity in Michael additions or Aldol condensations . The hydroxy group in "this compound" could also participate in various chemical reactions, such as esterification or dehydration to form an additional double bond.
Physical and Chemical Properties Analysis
The first paper reports two distinct endothermic peaks at temperatures corresponding to the melting and boiling points of the synthesized compound . These thermal properties, along with solubility, polarity, and stability, are important for the practical use and handling of "this compound." The presence of the hydroxy group could influence the compound's hydrogen bonding capability, solubility in polar solvents, and overall reactivity.
Aplicaciones Científicas De Investigación
Molecular Interactions and Crystal Packing
- N⋯π and O⋯π Interactions : A study on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate revealed the presence of rare N⋯π and O⋯π interactions, along with C–H⋯N hydrogen bonds, contributing to the formation of a unique molecular packing structure in crystals (Zhang, Wu, & Zhang, 2011).
Photophysical Properties and Charge Transfer
- Photoinduced Intramolecular Charge Transfer : A fluorophore analogous to (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal was studied for its photoinduced charge transfer properties, suggesting potential applications in organic photoemitting diodes (Asiri, El-Daly, Alamry, Arshad, & Pannipara, 2015).
Bioremediation Applications
- Biodegradation of Environmental Pollutants : A study involving laccase from Fusarium incarnatum UC-14 in a reverse micelles system showed the potential for oxidative degradation of hydrophobic phenols, indicating a role in bioremediation processes (Chhaya & Gupte, 2013).
Antimicrobial and Antioxidant Properties
- Synthesis and Antimicrobial Activity : Research on the synthesis of various substituted chalcones, including compounds structurally similar to this compound, showed their potential as antimicrobial agents (Vyas, Nimavat, Jani, & Hathi, 2009).
- Antioxidant Activity : A pharmacological study identified significant antioxidant activity in derivatives of this compound, highlighting their potential in medical applications (Зыкова, Одегова, Бойчук, & Галембикова, 2014).
Solvent Effects on Properties
- Effect of Solvent Polarity : The impact of solvent polarity on the photophysical properties of chalcone derivatives structurally related to this compound was explored, showing significant effects on absorption and fluorescence characteristics (Kumari, Varghese, George, & Sudhakar, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,11H,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRKKHBTIIWVGU-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CO)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/O)/C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2520085.png)
![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)
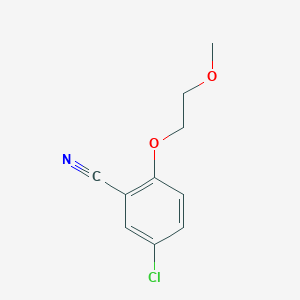
![1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B2520091.png)
![6-(4-Ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520092.png)
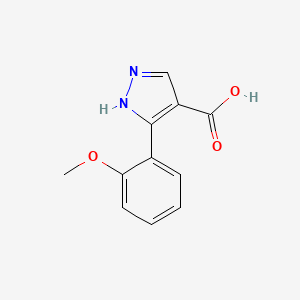
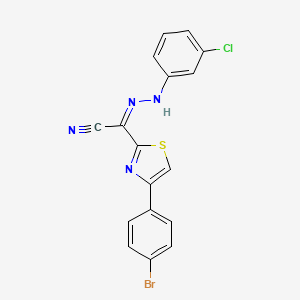
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2520098.png)
![Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2520100.png)
![6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2520101.png)
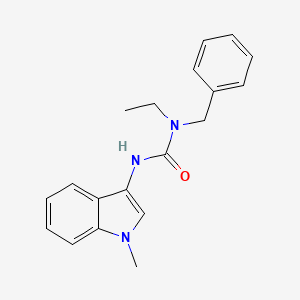
![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)